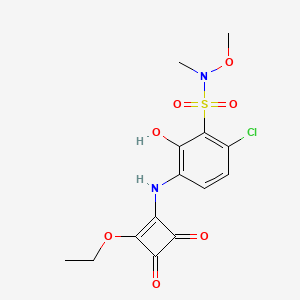
6-chloro-3-(2-ethoxy-3,4-dioxo-cyclobut-1-enylamino)-2-hydroxy-N-methoxy-N-methyl-benzenesulfonamide
Cat. No. B8273172
M. Wt: 390.8 g/mol
InChI Key: FDHABSIKPAIOPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09115087B2
Procedure details


A solution of 3,4-diethoxy-3-cyclobutene-1,2-dione (2.83 g, 1.2 equiv) in ethanol (30 ml) was treated with TEA (1.54 g, 1.1 equiv) and the reaction mixture was heated to 45° C. 3-Amino-6-chloro-2-hydroxy-N-methoxy-N-methyl-benzenesulfonamide (3.7 g, 1 equiv) was added portion wise over 30 minutes, with vigorous stirring, maintaining the reaction mixture at 45° C. The reaction mixture was stirred at 45° C. for 1 hour and then allowed to cool to RT. The solvent was removed in vacuo and the residue was partitioned between EtOAc (600 ml) and water (2×200 ml). The aqueous portion was separated and extracted with EtOAc (3×200 ml) and the combined organic extracts were washed with water (3×200 ml) and allowed to stand over night. The resulting solid was collected by filtration and dried in vacuo to afford the title compound. The mother liquor was evaporated to give a yellow/brown oily solid which was triturated with ethanol (100 ml). The solid was collected by fitration, washed with EtOH and dried in vacuo to afford the title compound; [M+H]+ 390.

[Compound]
Name
TEA
Quantity
1.54 g
Type
reactant
Reaction Step One


Name
3-Amino-6-chloro-2-hydroxy-N-methoxy-N-methyl-benzenesulfonamide
Quantity
3.7 g
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
C(O[C:4]1[C:5](=[O:12])[C:6](=[O:11])[C:7]=1[O:8][CH2:9][CH3:10])C.[NH2:13][C:14]1[C:15]([OH:28])=[C:16]([S:21]([N:24]([O:26][CH3:27])[CH3:25])(=[O:23])=[O:22])[C:17]([Cl:20])=[CH:18][CH:19]=1>C(O)C>[Cl:20][C:17]1[C:16]([S:21]([N:24]([O:26][CH3:27])[CH3:25])(=[O:22])=[O:23])=[C:15]([OH:28])[C:14]([NH:13][C:4]2[C:5](=[O:12])[C:6](=[O:11])[C:7]=2[O:8][CH2:9][CH3:10])=[CH:19][CH:18]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.83 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=1C(C(C1OCC)=O)=O
|
[Compound]
|
Name
|
TEA
|
|
Quantity
|
1.54 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
3-Amino-6-chloro-2-hydroxy-N-methoxy-N-methyl-benzenesulfonamide
|
|
Quantity
|
3.7 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=C(C(=CC1)Cl)S(=O)(=O)N(C)OC)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 45° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with vigorous stirring, maintaining the reaction mixture at 45° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to RT
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between EtOAc (600 ml) and water (2×200 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous portion was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (3×200 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic extracts were washed with water (3×200 ml)
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand over night
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting solid was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C(=C1S(=O)(=O)N(C)OC)O)NC1=C(C(C1=O)=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
